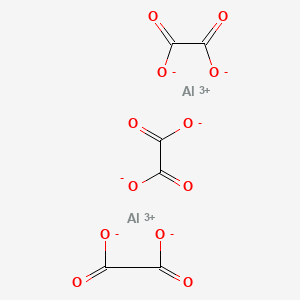
2,4-Dibromobenzaldehyde
Übersicht
Beschreibung
2,4-Dibromobenzaldehyde is a chemical compound with the molecular formula C7H4Br2O and a molecular weight of 263.92 . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The InChI code for 2,4-Dibromobenzaldehyde is 1S/C7H4Br2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H . The SMILES string representation is O=CC1=CC=C(Br)C=C1Br .Physical And Chemical Properties Analysis
2,4-Dibromobenzaldehyde has a density of 2.0±0.1 g/cm3, a boiling point of 291.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 53.1±3.0 kJ/mol, and it has a flash point of 115.8±9.7 °C . The compound has a molar refractivity of 48.4±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
2,4-Dibromobenzaldehyde is primarily used in various synthesis processes. It acts as a starting material or intermediate in the synthesis of complex organic compounds:
Synthesis of Novel Compounds
A study by Shimura, Kawai, and Minegishi (1993) explored the synthesis of 2,5-Dibromobenzaldehyde and its reaction with Hexylmagnesium Bromide, showcasing its use in creating new compounds (Shimura, Kawai, & Minegishi, 1993).
Catalytic Oxidation
Wu et al. (2016) demonstrated the use of water-soluble 2N2O–Cu(II) complexes for the catalytic oxidation of benzylic alcohols to corresponding aldehydes, implying potential application in creating derivatives of 2,4-Dibromobenzaldehyde (Wu et al., 2016).
Self-Condensation Reactions
Redshaw, Wood, and Elsegood (2007) reported the self-condensation of 2-Amino-3,5-dibromobenzaldehyde in the presence of anthranilic acid, leading to the formation of tungsten(V) complexes, indicating a role in complex ligand formation (Redshaw, Wood, & Elsegood, 2007).
Organic Chemistry Research
2,4-Dibromobenzaldehyde is instrumental in advancing organic chemistry research:
Development of Synthetic Methods
Feng Dan-q (2013) introduced a new synthetic method for 2-Amino-3,5-dibromobenzaldehyde, reflecting its importance in developing novel synthetic routes (Feng Dan-q, 2013).
Applications in Solid Phase Organic Synthesis
Swayze (1997) investigated benzaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde for use as linkers in solid phase organic synthesis, suggesting similar potential uses for 2,4-Dibromobenzaldehyde (Swayze, 1997).
Material Science and Engineering
The compound finds applications in the field of material science and engineering:
Optical Nonlinearity Studies
Kwon et al. (2009) explored the influence of phenolic hydroxyl groups on second-order optical nonlinearity, particularly focusing on dihydroxybenzaldehyde isomers, hinting at potential applications of 2,4-Dibromobenzaldehyde in optical materials (Kwon et al., 2009).
Electrocatalytic Activity
Pariente et al. (1996) studied the electrocatalytic activity of dihydroxybenzaldehyde films towards NADH oxidation, which could suggest similar research applications for 2,4-Dibromobenzaldehyde in developing biosensors or electrocatalysts (Pariente et al., 1996).
Safety And Hazards
2,4-Dibromobenzaldehyde is associated with certain hazards. It may cause skin irritation and serious eye irritation, and it may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection . It should be used only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2,4-dibromobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSVNTIDEZRNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347443 | |
| Record name | 2,4-Dibromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromobenzaldehyde | |
CAS RN |
5629-98-1 | |
| Record name | 2,4-Dibromobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5629-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzoic acid, 4-[1-[[(2,4-dichlorophenyl)amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B1584798.png)








